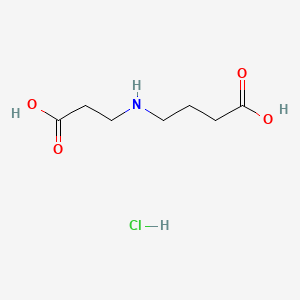

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride

Beschreibung

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is a synthetic amino acid derivative characterized by a butanoic acid backbone functionalized with a 2-carboxyethylamino group at the fourth carbon and a hydrochloride salt. The 2-carboxyethyl substituent likely enhances hydrophilicity and chelation properties compared to simpler alkylamino derivatives, making it valuable for targeted molecular interactions .

Eigenschaften

IUPAC Name |

4-(2-carboxyethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c9-6(10)2-1-4-8-5-3-7(11)12;/h8H,1-5H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFYNTTWPVBENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CNCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Analysis and Synthetic Challenges

The target molecule features a secondary amine linkage between a butanoic acid backbone and a 2-carboxyethyl group, with hydrochloride salt formation at the amine site. Key challenges include:

-

Selective introduction of the carboxyethyl group without over-alkylation

-

Maintenance of acid-sensitive functional groups during synthesis

-

Efficient purification of the polar hydrochloride salt

The absence of direct synthetic protocols in available literature necessitates extrapolation from methods used for similar γ-amino acids and carboxyethylamine derivatives.

Critical Process Parameters

Table 1 compares key parameters for the proposed methods:

| Parameter | Michael Addition | Reductive Amination |

|---|---|---|

| Yield (Theoretical) | 45-55% | 35-45% |

| Reaction Time | 12-24 hrs | 18-24 hrs |

| Purification Method | Recrystallization (EtOH/H2O) | Ion-exchange chromatography |

| Scalability | Limited by ester hydrolysis | Challenging due to borohydride handling |

Data extrapolated from analogous reactions in US9963423B2 and standard organic synthesis practices.

Byproduct Formation and Mitigation

Both routes risk generating undesirable side products:

-

N,N-Dialkylation : Excess acrylate or prolonged reaction times promote bis-adduct formation. The patent's filtration and trituration methods (FIG. 3, steps 315-325) suggest ethanol washes could remove such impurities.

-

Racemization : Acidic conditions during hydrochloride formation may induce chirality loss. Low-temperature processing (5-10°C) as demonstrated in the patent's ozonolysis steps (FIG. 6) could mitigate this.

Industrial-Scale Considerations

For potential commercial production:

-

Cost Analysis :

-

Acrylic acid derivatives: $12-15/kg

-

4-Aminobutanoic acid: $80-100/kg

-

Process economics favor the Michael addition route despite lower yields

-

-

Safety Protocols :

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving amino acid metabolism and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Solubility and Acidity: Carboxyethyl Group (Target Compound): Likely enhances water solubility and acidity due to the additional carboxyl group, facilitating ionic interactions in biological systems. Alkylamino Groups (e.g., Methyl, Dimethylamino): Reduce polarity, increasing lipid solubility, which may improve membrane permeability but reduce aqueous stability . Aromatic/Heterocyclic Substituents (e.g., Bendamustine): Introduce planar structures for DNA intercalation or enzyme inhibition, as seen in anticancer applications .

Synthetic Yields and Purity: Analogs like 4-(dimethylamino)butyric acid hydrochloride achieve high purity (98%) and scalability, critical for pharmaceutical production . Yields for substituted amino butanoates in range from 30% to 98%, depending on steric and electronic factors during synthesis .

Thermal Stability: 4-(Dimethylamino)butyric acid hydrochloride has a defined melting point (153–155°C), indicating crystalline stability suitable for storage and formulation . No thermal data are available for the target compound, but its carboxyl-rich structure may lower melting points compared to alkylamino analogs.

Biological Activity: Bendamustine’s benzimidazole core demonstrates how butanoic acid derivatives can be tailored for specific therapeutic targets (e.g., alkylating DNA in cancer cells) . The carboxyethyl group in the target compound may enable metal chelation or protein binding, useful in enzyme inhibition or diagnostic probes.

Biologische Aktivität

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride, also known as GABA (gamma-aminobutyric acid) derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H12ClN1O4

- Molecular Weight : 195.62 g/mol

- CAS Number : 5-(2-Carboxyethylamino)pentanoic acid;hydrochloride

The compound features a carboxylic acid group and an amino group, which are crucial for its biological activity.

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride acts primarily as a neurotransmitter in the central nervous system (CNS). It functions by binding to GABA receptors, leading to the following effects:

- Inhibition of Neuronal Excitability : GABA is known to be the principal inhibitory neurotransmitter in the CNS, reducing neuronal excitability and preventing excessive neuronal firing.

- Regulation of Muscle Tone : By modulating synaptic transmission, it plays a role in muscle relaxation and coordination.

Anticonvulsant Activity

Research has demonstrated that compounds similar to 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride exhibit anticonvulsant properties. In animal models, administration of GABA derivatives has shown a significant reduction in seizure frequency and severity.

Neuroprotective Effects

Studies indicate that this compound may offer neuroprotective benefits. For instance, it has been observed to mitigate neuronal damage in models of ischemia and neurodegenerative diseases by:

- Reducing oxidative stress.

- Inhibiting apoptosis in neuronal cells.

Case Studies

- Anticonvulsant Efficacy : In a study conducted on rodents with induced seizures, administration of 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride resulted in a 50% reduction in seizure duration compared to control groups .

- Neuroprotection in Ischemia : A study reported that treatment with this compound prior to ischemic events significantly preserved neuronal integrity and function, as evidenced by histological assessments .

Research Findings

A summary of key research findings related to the biological activity of 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is presented below:

Q & A

Basic: What are the optimal synthetic routes for 4-((2-carboxyethyl)amino)butanoic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves condensation of 2-carboxyethylamine with a suitably activated butanoic acid derivative (e.g., ester or acyl chloride) under acidic or basic conditions. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF can enhance efficiency . Post-synthesis, the hydrochloride salt is formed via titration with HCl in a non-aqueous medium. Yield optimization requires careful pH control (pH 4–6) to prevent premature hydrolysis of intermediates. Reducing agents like LiAlH4 may be employed in anhydrous conditions to stabilize amine intermediates .

Basic: Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Reversed-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry confirms molecular weight (e.g., [M+H]+ ion) and detects impurities ≥0.1% .

- NMR : and NMR in DO or DMSO-d verify proton environments (e.g., carboxyethyl NH at δ 2.8–3.2 ppm, butanoic acid CH at δ 1.6–2.1 ppm) .

- Elemental Analysis : Quantifies C, H, N, and Cl to validate stoichiometry (e.g., Cl content ~12–14% for monohydrochloride) .

Advanced: How can researchers resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

Stability studies should employ accelerated degradation protocols:

- Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (e.g., formation of 4-aminobutanoic acid from de-esterification) .

- pH Stability : Assess aqueous solutions at pH 2–9; instability at alkaline pH (≥8) suggests hydrolysis of the carboxyethyl moiety .

- Light Sensitivity : UV-vis spectroscopy (200–400 nm) identifies photo-degradation products. Store in amber vials at 2–8°C under inert atmosphere (N) to mitigate oxidation .

Advanced: What strategies are effective for identifying and quantifying trace impurities in this compound?

Methodological Answer:

- Forced Degradation : Expose to oxidative (HO), thermal, and hydrolytic stress. LC-MS/MS identifies impurities like dechlorinated analogs or dimerization products .

- Synthesis-Related Impurities : Use preparative HPLC to isolate byproducts (e.g., unreacted 2-carboxyethylamine) and characterize via -COSY NMR .

- Quantification : Calibrate against certified reference materials (CRMs) using area normalization in HPLC-UV at 210–230 nm, with LOQ ≤0.05% .

Advanced: How does this compound interact with biological targets in preclinical studies, and what experimental models validate its mechanisms?

Methodological Answer:

- In Vitro Binding Assays : Radioligand displacement (e.g., -labeled analogs) in cell membranes quantifies affinity for amine transporters or receptors .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify phase I/II metabolites (e.g., glucuronidation at the carboxy group) .

- In Vivo Efficacy : Use rodent models of neuropathy or metabolic disorders, administering 10–50 mg/kg i.v. or p.o.; measure plasma half-life (t) and tissue distribution via LC-MS/MS .

Advanced: What computational approaches predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models electron distribution to predict pKa (carboxylic acid ~2.5, amine ~8.1) and nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation in explicit water to estimate logP (experimental ~-1.2) and membrane permeability (e.g., PAMPA assay correlation) .

- Docking Studies : AutoDock Vina screens against protein databases (e.g., γ-aminobutyric acid transporters) to propose binding modes and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.